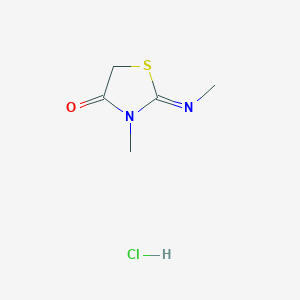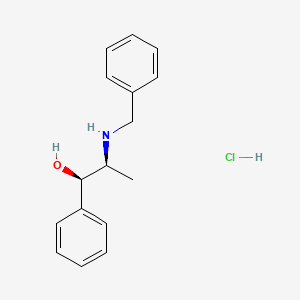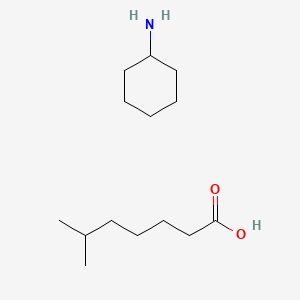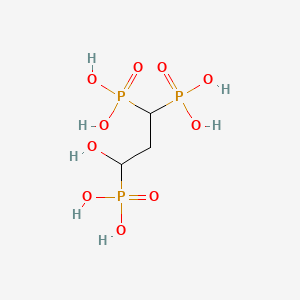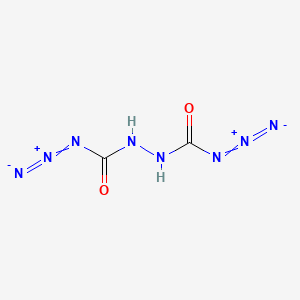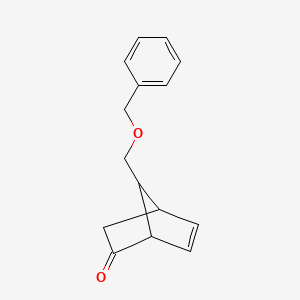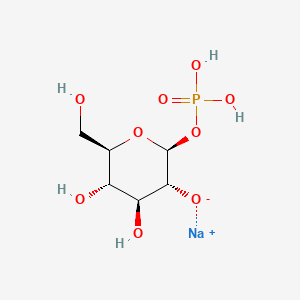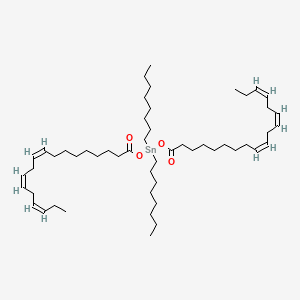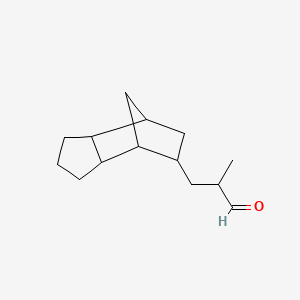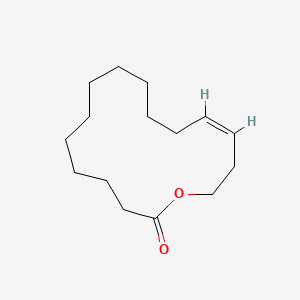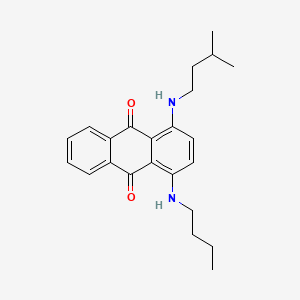![molecular formula C31H15NO2 B12685145 Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione CAS No. 54401-87-5](/img/structure/B12685145.png)
Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione is a complex organic compound with the molecular formula C31H15NO2 It is known for its unique structure, which combines elements of anthracene, naphthalene, and acridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems, particularly in the context of DNA intercalation and enzyme inhibition.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA and disrupt cellular processes.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes.
作用機序
The mechanism by which Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione exerts its effects is primarily through its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the activity of various enzymes. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Acridine: A nitrogen-containing heterocyclic compound with three fused rings.
Uniqueness
Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione is unique due to its complex structure, which combines elements of anthracene, naphthalene, and acridine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
54401-87-5 |
|---|---|
分子式 |
C31H15NO2 |
分子量 |
433.5 g/mol |
IUPAC名 |
18-azaoctacyclo[17.11.1.14,12.02,17.05,10.023,31.025,30.016,32]dotriaconta-1,3,5,7,9,12,14,16(32),17,19,21,23(31),25,27,29-pentadecaene-11,24-dione |
InChI |
InChI=1S/C31H15NO2/c33-30-18-9-3-1-7-16(18)23-15-24-27-17-8-2-4-10-19(17)31(34)22-13-6-14-25(28(22)27)32-29(24)20-11-5-12-21(30)26(20)23/h1-15H |
InChIキー |
QGCBXDYRQDABNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=CC=CC=C6C(=O)C7=C5C(=CC=C7)N=C4C8=C3C(=CC=C8)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


